4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine
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Overview
Description
4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with phenyl and 4-methylphenoxy substituents
Mechanism of Action
Target of Action
Similar compounds such as thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit bruton’s tyrosine kinase (btk) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, primarily expressed in immune cells .
Mode of Action
This inhibition could lead to a decrease in the downstream signaling pathways that BTK is involved in, such as the B cell receptor (BCR) signaling pathway .
Biochemical Pathways
If we consider the potential btk inhibition, the compound would affect the bcr signaling pathway . The BCR signaling pathway plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Result of Action
If we consider the potential btk inhibition, the compound would likely lead to a decrease in b cell proliferation and survival, given the role of btk in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the phenyl and 4-methylphenoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds can yield thieno[3,2-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Substitution: The phenyl and 4-methylphenoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug discovery .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both phenyl and 4-methylphenoxy groups. This combination of features can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-(4-methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-13-7-9-15(10-8-13)22-19-17-16(11-12-23-17)20-18(21-19)14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTGDXMNAWRERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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